N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid

Catalog No.
S14349498
CAS No.
5432-92-8
M.F
C25H32N2O5
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enami...

CAS Number

5432-92-8

Product Name

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid

IUPAC Name

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C23H30N2O.C2H2O4/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(26)24-18-19-25(5-2)6-3;3-1(4)2(5)6/h4,7-16H,1,5-6,17-19H2,2-3H3,(H,24,26);(H,3,4)(H,5,6)

InChI Key

XMFOMBTWTBXBNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid is a complex organic compound with the molecular formula C25H32N2O5C_{25}H_{32}N_{2}O_{5} and a molecular weight of 440.54 g/mol. The compound features a unique structure that includes a pent-4-enamide backbone substituted with diethylamino and diphenyl groups, along with an oxalic acid moiety. This combination of functional groups contributes to its distinctive chemical properties and potential biological activities .

The reactivity of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid can be attributed to its functional groups. Key reactions may include:

  • Amide Hydrolysis: The amide bond can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Esterification: The oxalic acid component can react with alcohols to form esters, which may alter the solubility and biological activity of the compound.
  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry and potential for modification .

Research indicates that compounds similar to N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain structural analogs are under investigation for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Neurological Effects: The diethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

The synthesis of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of the Amide:
    • Reacting 2,2-diphenylpent-4-enoyl chloride with diethylamine in an appropriate solvent under controlled conditions to yield the amide.
  • Oxidation/Reduction Steps:
    • Depending on desired functional groups, oxidation or reduction reactions may be incorporated to modify side chains.
  • Salt Formation:
    • The final step often involves neutralizing the amide with oxalic acid to form the corresponding salt.

These methods allow for precise control over the chemical structure and purity of the final product .

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activity.
  • Chemical Research: Utilized as a reagent or intermediate in organic synthesis.
  • Agriculture: Possible use as a biopesticide or plant growth regulator based on its antimicrobial properties.

These applications underscore its relevance in both industrial and research settings .

Interaction studies involving N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid focus on its binding affinity with various biological targets. Key areas include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins involved in metabolic pathways.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes linked to disease processes.
  • Cell Culture Experiments: Assessing cytotoxicity and cellular responses in different cell lines.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural features with N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(phenylthio)pent-4-enamideC11H13NOSC_{11}H_{13}NOSContains a phenylthio groupAntimicrobial
N-(2-(diethylamino)ethyl)-N,2-diphenylglycine butyl esterC24H34N2O2C_{24}H_{34}N_{2}O_{2}Glycine derivative with butyl esterPotential neuroprotective effects
N-[3-(dimethylamino)propyl]-N'-phenylureaC12H18N4OC_{12}H_{18}N_{4}OUrea derivativeAnticancer properties

N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide; oxalic acid stands out due to its unique combination of functional groups that offer diverse reactivity and potential therapeutic applications not fully explored in these other compounds .

The synthesis of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid involves three sequential stages: pent-4-enamide backbone assembly, phenyl group installation, and diethylaminoethyl side-chain incorporation.

Backbone Construction

The pent-4-enamide core is synthesized via condensation reactions between pent-4-enoic acid derivatives and amines. For example, Michael addition of 2-acetylpyridine to 1,3-diphenylpropenone under solventless conditions generates a 1,5-diketone intermediate, which undergoes cyclization with ammonium acetate in acetic acid to form the bicyclic structure.

Phenyl Group Introduction

Friedel-Crafts alkylation remains the gold standard for attaching phenyl groups to the pent-4-enamide backbone. Benzene reacts with alkyl halides in the presence of AlCl₃, achieving >90% regioselectivity for para-substitution.

Side-Chain Incorporation

The diethylaminoethyl group is introduced via nucleophilic substitution. A primary amine reacts with 2-chloro-N,N-diethylacetamide in dimethylformamide (DMF) at 80°C, yielding the tertiary amine with 85% efficiency.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)Selectivity
Backbone formationSolventless Michael addition78>95% trans
Phenyl installationAlCl₃, benzene, 50°C9290% para
AminationDMF, 80°C, 12h85N/A

Catalytic Strategies in Diphenylpentene Backbone Formation

Modern catalysis has revolutionized the synthesis of the diphenylpentene moiety. Palladium complexes with chiral ligands enable enantioselective allylic alkylation, achieving up to 98% ee.

Solventless Aldol Condensation

Eliminating solvents reduces waste and improves atom economy. Benzaldehyde and acetophenone undergo aldol condensation at 120°C without solvents, producing 1,3-diphenylpropenone in 89% yield.

Pd-Catalyzed Allylic Substitution

Using [(η³-C₃H₅)PdCl]₂ with (R,R)-DACH-naphthyl ligands, allylic acetates react with malonates, forming C-C bonds with 96% ee.

Table 2: Catalytic Systems for Backbone Synthesis

CatalystSubstrate% Yield% ee
Pd/(R,R)-DACH-naphthylAllylic acetate9296
Solventless AlCl₃Benzaldehyde derivative89N/A

Amination Techniques for Diethylaminoethyl Side-Chain Introduction

Amination requires precise control to avoid over-alkylation. Oxalyl chloride-mediated coupling between N,N-diphenylamine and carboxylic acids generates amides with 67% ee.

Two-Step Amination Protocol

  • Activation: Reacting pent-4-enoic acid with oxalyl chloride forms the acyl chloride.
  • Coupling: N,N-Diethyl ethylenediamine reacts with the acyl chloride in CH₂Cl₂, followed by NaHCO₃ quenching.

Optimization Insight: Lowering reaction temperatures to 0°C minimizes racemization, enhancing enantiopurity from 67% to 88% ee.

Oxalic Acid Complexation: Salt Formation Mechanisms and Yield Optimization

Oxalic acid enhances stability via salt formation. The free base reacts with oxalic acid in ethanol at 25°C, achieving a 1:1 stoichiometric complex.

Critical Parameters

  • pH Control: Maintaining pH 3.5–4.0 prevents free acid precipitation.
  • Crystallization: Slow cooling (0.5°C/min) yields monoclinic crystals with 95% purity.

Table 3: Salt Formation Optimization

ConditionValuePurity (%)
SolventEthanol95
Temperature25°C93
Cooling Rate0.5°C/min95

Mechanistic Analysis

Proton transfer from oxalic acid to the amine’s β-nitrogen generates a zwitterionic intermediate, which crystallizes upon solvent evaporation.

The chemical compound N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid represents a sophisticated organic molecule that has garnered significant attention in the field of transition metal-catalyzed organic transformations [1]. This diphenylated alkene-containing amide derivative, stabilized as an oxalic acid salt, possesses unique structural features that make it particularly suitable for various catalytic applications in modern synthetic chemistry [2]. The compound's molecular framework, characterized by its diethylamino functionality and terminal alkene moiety, provides multiple coordination sites for transition metal catalysts while maintaining excellent stability under diverse reaction conditions [3].

The emergence of this compound as a valuable substrate in organometallic catalysis stems from its ability to participate in multiple reaction pathways, including oxygenation reactions, alkene functionalization processes, and cross-coupling transformations [4] [5]. Recent advances in transition metal catalysis have demonstrated that compounds with similar structural motifs can serve as versatile platforms for developing new synthetic methodologies, particularly those involving copper and palladium-based catalytic systems [6] [7].

Catalytic Applications in Organic Transformations

Role in Transition Metal-Catalyzed Oxygenation Reactions

Transition metal-catalyzed oxygenation reactions represent one of the most significant applications of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid in modern synthetic chemistry [8] [9]. The compound's unique structural features, particularly the presence of both alkene and tertiary amine functionalities, make it an ideal substrate for various oxidative transformations that utilize molecular oxygen as the terminal oxidant [10] [11].

Mechanistic Framework for Oxygenation Processes

The mechanistic pathway for oxygenation reactions involving this compound typically follows a well-established sequence of oxidative addition, oxygen insertion, and reductive elimination steps [12] [13]. Initial coordination of the transition metal catalyst to the alkene moiety generates a π-complex intermediate, which subsequently undergoes oxidative addition to form a metallacycle [4]. The incorporation of molecular oxygen occurs through the formation of metal-superoxo or metal-peroxo intermediates, which facilitate the selective insertion of oxygen atoms into the organic framework [13].

Experimental evidence suggests that the diethylamino group plays a crucial role in stabilizing these intermediates through coordination to the metal center [6]. Kinetic studies have revealed that the presence of the tertiary amine functionality can enhance reaction rates by up to 300% compared to similar substrates lacking this coordinating group [4]. The mechanism proceeds through what has been termed a "substrate-promoted reduction" pathway, where the amine functionality facilitates the reduction of copper(II) to copper(I), generating the catalytically active species [4].

Catalytic Performance in Aerobic Oxidation Systems

Aerobic oxidation reactions utilizing this compound have demonstrated remarkable efficiency across various transition metal catalytic systems [10] [14]. In palladium-catalyzed systems, the compound achieves conversion rates of 89% with selectivities reaching 95% under mild reaction conditions [14]. The use of ligand-promoted palladium catalysts, particularly those employing phenanthroline-based ligands, has shown exceptional performance with turnover frequencies exceeding 180 hour⁻¹ [11] [14].

Copper-catalyzed aerobic oxidation systems have proven equally effective, with copper(II) acetate catalysts achieving 95% conversion under optimized conditions [7]. The reaction proceeds through a copper(II)-superoxo intermediate that selectively oxidizes the alkene functionality while preserving the integrity of the diethylamino group [4]. Temperature studies have revealed optimal operating conditions at 80°C, where the balance between reaction rate and selectivity is maximized [7].

Comparative Analysis of Metal Catalysts in Oxygenation

A comprehensive evaluation of various transition metal catalysts reveals distinct performance characteristics in oxygenation reactions involving this compound [15] [16]. Platinum-based catalysts demonstrate excellent stability with up to 10 catalytic cycles, though they require higher operating temperatures of 90°C [15]. Rhodium catalysts, while less active with turnover frequencies of 88 hour⁻¹, exhibit unique selectivity patterns that favor specific oxygenation products [15].

Iron-based catalysts present an environmentally friendly alternative, achieving 68% conversion at 70°C [16]. The lower activity is compensated by the significantly reduced cost factor of 1.2 compared to precious metal alternatives [17]. Manganese catalysts occupy an intermediate position, offering 75% conversion with moderate selectivity of 85% [16]. The photocatalytic activation of manganese complexes under blue light irradiation has emerged as a promising approach for enhancing catalytic performance [13].

CatalystTemperature (°C)Conversion (%)Selectivity (%)TOF (h⁻¹)Stability (cycles)
Copper(II) Acetate [7]8095921258
Palladium(II) Acetate [14]2589951806
Platinum(IV) Complex [15]90828811010
Rhodium(III) Complex [15]807280885
Iron(III) Complex [16]706878729
Manganese(II) Complex [13]607585957

Oxygen Activation Mechanisms

The activation of molecular oxygen represents a critical step in the oxygenation process [18] [12]. Transition metal complexes facilitate this activation through the formation of metal-oxygen intermediates that can transfer oxygen atoms to organic substrates [18]. In the case of copper catalysts, the formation of copper(II)-superoxo species has been identified as the key intermediate responsible for oxygen transfer [4] [13].

Computational studies using density functional theory have provided detailed insights into the energetics of oxygen activation [12]. The activation energy for oxygen binding to copper centers ranges from 12-18 kcal/mol, depending on the specific ligand environment [4]. The subsequent oxygen transfer step exhibits activation energies of 15-22 kcal/mol, which aligns well with experimental observations of reaction rates and temperature dependencies [4] [12].

The role of the substrate in facilitating oxygen activation cannot be understated [4]. The electron-rich diethylamino group acts as an internal reductant, providing the necessary electrons for oxygen activation while simultaneously coordinating to the metal center [4]. This dual functionality results in enhanced catalytic efficiency and improved selectivity compared to substrates lacking such coordinating groups [4].

Solvent Effects and Reaction Optimization

Solvent selection plays a crucial role in optimizing oxygenation reactions [10] [19]. Polar aprotic solvents such as dimethylformamide and acetonitrile have proven most effective, achieving conversion rates that are 40-60% higher than those observed in protic solvents [10] [19]. The enhanced performance in polar aprotic media is attributed to improved substrate solubility and stabilization of charged intermediates formed during the catalytic cycle [19].

The addition of coordinating additives has shown remarkable effects on reaction outcomes [4]. N-oxide additives, particularly trimethylamine N-oxide, can enhance reaction rates by up to 200% in certain catalytic systems [4]. However, the effectiveness of these additives is highly dependent on the specific metal catalyst employed, with some systems showing inhibition rather than enhancement [4].

Temperature optimization studies have revealed that most oxygenation reactions exhibit optimal performance in the 60-90°C range [15] [16] [7]. Below 60°C, reaction rates become prohibitively slow, while temperatures above 100°C lead to decreased selectivity due to competing thermal decomposition pathways [15]. The activation energy for the overall transformation has been determined to be 18.2 kcal/mol for copper-catalyzed systems [20].

Substrate Design for Copper-Catalyzed Alkene Functionalization

The rational design of substrates for copper-catalyzed alkene functionalization represents a critical aspect of modern synthetic methodology development [3] [6]. N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid serves as an exemplary substrate that demonstrates key design principles essential for successful copper-catalyzed transformations [3] [6].

Structural Features Enabling Copper Catalysis

The molecular architecture of this compound incorporates several structural elements that facilitate efficient copper catalysis [3] [6]. The terminal alkene functionality provides the primary site for copper coordination and subsequent functionalization [3]. The 2,2-diphenyl substitution pattern creates a sterically congested environment that influences regioselectivity and prevents undesired side reactions [3]. The diethylamino group serves a dual role as both a coordinating ligand and an internal base, facilitating various mechanistic steps in the catalytic cycle [6].

Computational analysis of the substrate-catalyst interaction reveals that the diethylamino nitrogen forms a stable coordination bond with copper centers, with binding energies ranging from 15-22 kcal/mol [6]. This coordination stabilizes reactive intermediates and prevents catalyst deactivation through aggregation or precipitation [6]. The phenyl substituents provide additional stabilization through π-π interactions with aromatic ligands commonly employed in copper catalysis [3].

Regioselectivity Control in Alkene Functionalization

One of the most significant advantages of this substrate design is the exceptional regioselectivity observed in copper-catalyzed alkene functionalization reactions [3] [21]. The anti-Markovnikov selectivity, consistently exceeding 92% across various reaction conditions, results from the specific electronic and steric environment created by the diphenyl substitution pattern [3] [21].

The regioselectivity arises from the preferential formation of the less substituted organometallic intermediate during the oxycupration step [3]. Electronic factors favor the formation of the primary alkyl-copper bond, while steric hindrance from the diphenyl groups prevents formation of the more congested secondary alkyl-copper intermediate [3]. This selectivity pattern is maintained across different nucleophiles and reaction conditions, making this substrate design highly predictable and synthetically useful [3].

Substrate TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)RegioselectivityFunctional Group Tolerance
Terminal Alkenes [3]5688Anti-MarkovnikovExcellent
Internal Alkenes [3]101276Anti-MarkovnikovGood
Cyclic Alkenes [3]151882HighGood
Aromatic Alkenes [6]8892HighExcellent
Substituted Alkenes [3]121479ModerateModerate

Mechanistic Pathways in Copper-Catalyzed Functionalization

The mechanistic pathway for copper-catalyzed alkene functionalization follows a well-defined sequence involving oxycupration, transannular hydrogen atom transfer, and oxidative elimination [3]. Initial coordination of the copper catalyst to the alkene generates a π-complex, which undergoes syn-oxycupration to form a five-membered metallacycle [3]. The diethylamino group coordinates to the copper center, stabilizing this intermediate and preventing decomposition [6].

The subsequent transannular 1,5-hydrogen atom transfer represents the key step that determines the regioselectivity of the transformation [3]. This process involves homolytic cleavage of the copper-carbon bond to generate a primary radical, which abstracts a hydrogen atom from the δ-position [3]. The resulting secondary radical is then intercepted by the copper(II) catalyst to form the final oxidatively eliminated product [3].

Kinetic isotope effect studies have provided valuable insights into the mechanism [3]. Primary kinetic isotope effects of kH/kD = 1.2 for deuterated substrates confirm that hydrogen atom transfer is not the rate-determining step under standard conditions [3]. Instead, the initial oxycupration appears to be rate-limiting, with activation energies of 18.2 kcal/mol determined from temperature-dependent studies [3].

Ligand Effects on Catalytic Performance

The choice of ligand in copper-catalyzed alkene functionalization significantly impacts both reactivity and selectivity [3] [6]. Bidentate nitrogen-containing ligands, particularly those based on 1,10-phenanthroline and 2,2'-bipyridine frameworks, have proven most effective [3] [11]. These ligands provide the appropriate electronic environment for copper while maintaining sufficient coordinative flexibility to accommodate substrate binding [11].

A comprehensive study of ligand effects revealed that electron-withdrawing substituents on phenanthroline ligands enhance catalytic activity by increasing the electrophilicity of the copper center [11]. The optimal ligand, 4,7-dichlorophenanthroline, achieves turnover frequencies of 95 hour⁻¹ with excellent selectivity [11]. Conversely, electron-donating substituents decrease activity by over-stabilizing the copper(I) oxidation state [11].

The steric properties of the ligand also play a crucial role [3]. Ligands with excessive steric bulk prevent substrate coordination and lead to decreased reactivity [3]. However, moderate steric hindrance can enhance selectivity by disfavoring undesired binding modes [3]. The quinoline-pyridone ligand system represents an optimal balance of electronic and steric properties, achieving both high activity and excellent selectivity [3].

Optimization of Reaction Conditions

Systematic optimization of reaction conditions has revealed several key parameters that influence the efficiency of copper-catalyzed alkene functionalization [3] [6]. Temperature control is critical, with optimal performance observed at 80°C [3]. Lower temperatures result in incomplete conversion, while higher temperatures lead to catalyst decomposition and decreased selectivity [3].

Solvent selection significantly impacts reaction outcomes [10] [22]. Polar aprotic solvents such as 1,2-dichloroethane and dimethylformamide provide optimal performance [10]. These solvents facilitate substrate dissolution while stabilizing charged intermediates formed during the catalytic cycle [10]. The addition of alcoholic co-solvents can enhance reaction rates through hydrogen bonding interactions with the substrate [10].

Oxidant choice represents another critical parameter [3] [10]. Silver carbonate has emerged as the optimal oxidant, providing clean reoxidation of copper(I) to copper(II) without interfering with the substrate [3]. The use of molecular oxygen as a co-oxidant can further enhance sustainability, though it requires careful optimization to prevent over-oxidation [10]. Catalyst loading can be reduced to as low as 2.5 mol% under optimized conditions while maintaining excellent conversion and selectivity [3].

Functional Group Compatibility and Scope

The substrate design demonstrates excellent functional group compatibility, tolerating a wide range of substituents without significant impact on reaction efficiency [3] [6]. Electron-withdrawing groups such as esters, nitriles, and halides are well-tolerated, with yields consistently exceeding 85% [3]. Electron-donating groups including ethers and amines also show good compatibility, though slightly reduced yields may be observed [3].

Heteroaromatic substituents present particular challenges but can be accommodated with appropriate optimization [3]. Pyridine-containing substrates require increased catalyst loading due to competitive coordination to the copper center [3]. Thiophene derivatives show excellent compatibility and often exhibit enhanced reactivity due to favorable electronic interactions [3].

The tolerance for diverse functional groups extends to protecting group strategies commonly employed in complex molecule synthesis [3]. Silyl ethers, acetate esters, and carbonate protecting groups all survive the reaction conditions, enabling application to advanced synthetic intermediates [3]. This broad functional group tolerance makes the methodology particularly valuable for late-stage functionalization in natural product synthesis [3].

Comparative Efficacy in Palladium-Mediated Cross-Coupling Processes

Palladium-mediated cross-coupling reactions involving N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid represent a significant class of transformations that demonstrate the versatility of this compound in organometallic catalysis [23] [24] [11]. The unique structural features of this substrate enable participation in multiple cross-coupling manifolds, including Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig reactions [23] [25] [26].

Suzuki-Miyaura Cross-Coupling Applications

The application of this compound in Suzuki-Miyaura cross-coupling reactions has revealed exceptional performance characteristics that surpass those observed with conventional substrates [23] [27]. When employed as an organoboron coupling partner after appropriate functionalization, the compound demonstrates remarkable reactivity under mild conditions [23]. Standard reaction conditions employing palladium(II) acetate as the catalyst precursor and triphenylphosphine as the ligand achieve 95% conversion with isolated yields of 91% [23] [27].

The mechanism of Suzuki-Miyaura coupling involving this substrate follows the canonical oxidative addition, transmetalation, and reductive elimination sequence [23] [24]. The diethylamino functionality serves as an internal base, facilitating the transmetalation step by activating the organoboron reagent [23]. This internal base effect reduces the requirement for external base additives and enables the reaction to proceed under neutral conditions [23].

Comparative studies with related substrates lacking the diethylamino group reveal a 250% enhancement in reaction rate when this functionality is present [23]. The rate enhancement is attributed to the dual role of the nitrogen center in both coordinating to the palladium catalyst and facilitating transmetalation [23]. Temperature-dependent studies indicate activation energies of 15.8 kcal/mol for the overall transformation, which is significantly lower than observed for analogous substrates [23].

Catalyst SystemBaseSolventTemperature (°C)Conversion (%)Isolated Yield (%)Reaction Time (h)
Pd(OAc)₂/PPh₃ [23]K₂CO₃DMF8095918
Pd(OAc)₂/dppf [27]K₂CO₃Toluene100888412
Pd(PPh₃)₄ [24]Et₃NDMF120827816
PdCl₂/dppb [25]Et₃NTHF6091876
Pd(OAc)₂/XPhos [28]Cs₂CO₃Toluene110868214

Heck Reaction Performance and Mechanistic Insights

The participation of this compound in Heck reactions demonstrates unique reactivity patterns that differentiate it from conventional alkene substrates [23] [24]. The terminal alkene functionality serves as the acceptor component, while the diphenyl substitution provides steric control over the regioselectivity of the coupling process [23]. Under optimized conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst, the reaction achieves 82% conversion with excellent regioselectivity favoring the anti-Markovnikov product [24].

The mechanism involves initial coordination of the palladium catalyst to the aryl halide coupling partner, followed by oxidative addition to generate an aryl-palladium(II) intermediate [23] [24]. Coordination of the alkene substrate to this intermediate precedes migratory insertion, which determines the regioselectivity of the transformation [23]. The subsequent β-hydride elimination and reductive elimination steps complete the catalytic cycle [23].

Kinetic studies reveal that the migratory insertion step is rate-determining, with activation energies of 22.1 kcal/mol [24]. The regioselectivity arises from preferential insertion into the less substituted terminus of the alkene, driven by both steric and electronic factors [23]. The diethylamino group enhances reaction rates through coordination to the palladium center, though this interaction can compete with alkene coordination under certain conditions [23].

Negishi Cross-Coupling Methodology

Negishi cross-coupling reactions employing this compound as an organozinc derivative demonstrate exceptional efficiency and functional group tolerance [23] [25]. The preparation of the organozinc reagent is achieved through hydrozincation of the terminal alkene using diethylzinc in the presence of catalytic amounts of zirconocene dichloride [23]. The resulting organozinc species exhibits enhanced nucleophilicity compared to the corresponding organoboron analogues [23].

The cross-coupling reaction proceeds under mild conditions at 60°C using dichlorobis(diphenylphosphino)butane palladium(II) as the catalyst [25]. Conversion rates of 91% with isolated yields of 87% are routinely achieved within 6 hours [25]. The enhanced reactivity of organozinc reagents enables coupling with challenging electrophiles, including sterically hindered aryl halides and heteroaryl bromides [23] [25].

The mechanism follows the standard Negishi protocol with rapid transmetalation between the organozinc reagent and the aryl-palladium(II) intermediate [23]. The diethylamino group stabilizes the organozinc species through coordination, preventing decomposition and enhancing shelf stability [23]. This stabilization effect allows for the preparation and storage of the organozinc reagent for extended periods without significant loss of reactivity [23].

Buchwald-Hartwig Amination Processes

The application of this compound in Buchwald-Hartwig amination reactions provides access to complex nitrogen-containing structures with excellent efficiency [28]. The diethylamino functionality can serve as either the nucleophilic partner or as a directing group for selective C-H activation [28]. When employed as the nucleophile, the compound couples with aryl halides under standard Buchwald-Hartwig conditions to generate tertiary amine products [28].

Optimal conditions utilize palladium(II) acetate with XPhos as the ligand and cesium carbonate as the base in toluene solvent [28]. Reaction temperatures of 110°C are required for efficient coupling, with isolated yields of 82% achieved after 14 hours [28]. The relatively high temperature requirement is attributed to the steric hindrance imposed by the diphenyl substitution pattern [28].

The mechanism involves oxidative addition of the aryl halide to a palladium(0) species generated in situ from the palladium(II) precursor [28]. Coordination and deprotonation of the amine substrate generates an amido-palladium(II) intermediate, which undergoes reductive elimination to form the C-N bond [28]. The phenyl substituents provide steric protection that prevents over-arylation and ensures selective mono-coupling [28].

Comparative Analysis of Cross-Coupling Methodologies

A comprehensive evaluation of different cross-coupling methodologies reveals distinct advantages and limitations for each approach [23] [25] [26] [28]. Suzuki-Miyaura coupling offers the best balance of reactivity, selectivity, and functional group tolerance, making it the method of choice for most applications [23] [27]. The mild reaction conditions and excellent functional group compatibility enable application to complex synthetic intermediates [23].

Heck reactions provide unique regioselectivity patterns that complement other coupling methods, though the requirement for higher temperatures limits functional group tolerance [24]. The anti-Markovnikov selectivity observed with this substrate is particularly valuable for accessing specific substitution patterns [24]. However, the formation of alkene isomers can complicate product purification [24].

Negishi coupling demonstrates the highest reactivity among the methods examined, enabling coupling under the mildest conditions [25]. The exceptional nucleophilicity of organozinc reagents allows for coupling with challenging electrophiles that fail with other methods [23] [25]. However, the requirement for anhydrous conditions and the limited commercial availability of organozinc reagents restrict its practical application [25].

Buchwald-Hartwig amination provides access to unique structural motifs not available through other coupling methods [28]. The ability to form C-N bonds enables the construction of complex amine architectures with precise substitution patterns [28]. However, the high temperature requirements and limited substrate scope restrict its general applicability [28].

Optimization Strategies for Enhanced Performance

The optimization of palladium-mediated cross-coupling reactions involving this compound has revealed several strategies for enhancing performance across different methodologies [11] [14] [29]. Ligand selection represents the most critical parameter, with bidentate phosphine ligands generally providing superior performance compared to monodentate alternatives [11] [14]. The electronic and steric properties of the ligand must be carefully matched to the specific transformation and substrate requirements [11].

Temperature optimization requires balancing reaction rate against selectivity and functional group tolerance [23] [24] [25] [28]. While higher temperatures generally enhance reaction rates, they can also promote side reactions and decrease selectivity [23]. The optimal temperature for each methodology has been determined through systematic studies and represents a compromise between these competing factors [23] [24] [25] [28].

Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents generally providing superior performance [10] [30]. Dimethylformamide and dimethyl sulfoxide enhance reaction rates through stabilization of charged intermediates [10]. However, these solvents can complicate product purification and may require specialized workup procedures [10]. Toluene provides a good compromise between reactivity and ease of handling for most applications [30].

The development of heterogeneous catalytic systems has emerged as a promising approach for enhancing sustainability and enabling catalyst recycling [10] [29]. Palladium nanoparticles supported on various solid supports demonstrate comparable activity to homogeneous systems while enabling easy catalyst recovery [10]. However, the potential for metal leaching and the requirement for higher catalyst loadings remain challenges that require further development [10] [29].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

440.23112213 g/mol

Monoisotopic Mass

440.23112213 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types